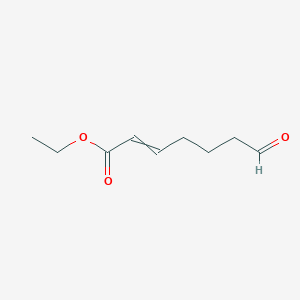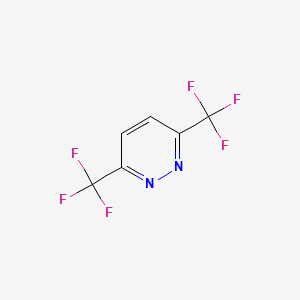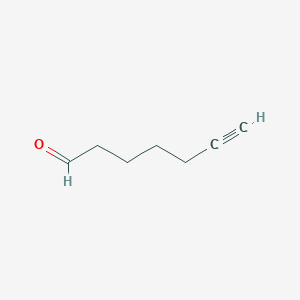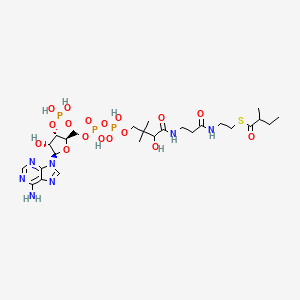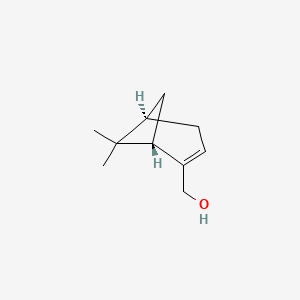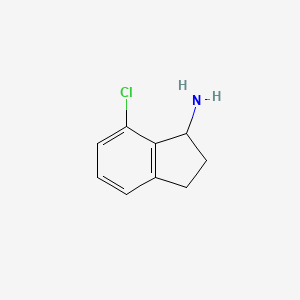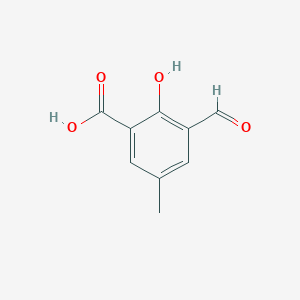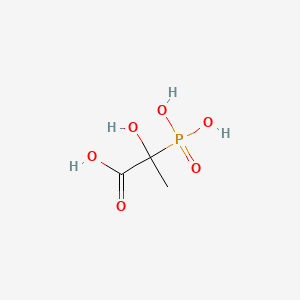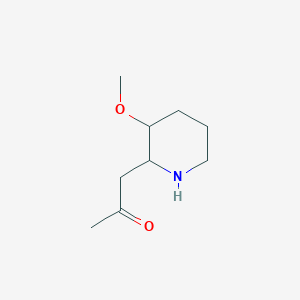![molecular formula C25H14N2O4 B3055886 9,9'-Spirobi[9H-fluorene], 2,2'-dinitro- CAS No. 67665-46-7](/img/structure/B3055886.png)
9,9'-Spirobi[9H-fluorene], 2,2'-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- is a derivative of spirobifluorene, a compound known for its unique spiro structure where two fluorene units are connected through a single spiro carbon.
Méthodes De Préparation
The synthesis of 9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- typically involves the nitration of 9,9’-spirobifluorene. The process begins with the reaction of 9,9’-spirobifluorene with nitric acid, which introduces nitro groups at the 2 and 2’ positions of the spirobifluorene backbone . This reaction is usually carried out under controlled conditions to ensure the selective nitration of the desired positions.
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants like tin(II) chloride.
The major products formed from these reactions include 9,9’-Spirobi[9H-fluorene], 2,2’-diamino- and other substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- has several scientific research applications:
Molecular Electronics: Due to its unique spiro structure, this compound is used in the development of organic semiconductors and other electronic materials.
Light-Emitting Devices: It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other light-emitting devices due to its excellent thermal and morphological stability.
Nonlinear Optical Materials: The compound’s structure makes it suitable for use in nonlinear optical materials, which are essential in various photonic applications.
Mécanisme D'action
The mechanism by which 9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- exerts its effects is primarily related to its electronic properties. The nitro groups influence the electron distribution within the molecule, affecting its reactivity and interaction with other molecules. In electronic applications, the compound’s spiro structure allows for efficient charge transport and stability, making it a valuable component in various devices .
Comparaison Avec Des Composés Similaires
Similar compounds to 9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- include:
9,9’-Spirobi[9H-fluorene], 2,2’-diamino-: This compound is obtained by the reduction of the dinitro derivative and has applications in the synthesis of other spirobifluorene derivatives.
9,9’-Spirobi[9H-fluorene], 2,2’-dibromo-: This derivative is used in various coupling reactions and as an intermediate in the synthesis of more complex molecules.
The uniqueness of 9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- lies in its nitro groups, which provide distinct electronic properties and reactivity compared to its amino and bromo counterparts .
Propriétés
IUPAC Name |
2,2'-dinitro-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14N2O4/c28-26(29)15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27(30)31)14-24(20)25/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAPAZZXKUVMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)[N+](=O)[O-])C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464947 |
Source


|
| Record name | 9,9'-Spirobi[9H-fluorene], 2,2'-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67665-46-7 |
Source


|
| Record name | 9,9'-Spirobi[9H-fluorene], 2,2'-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
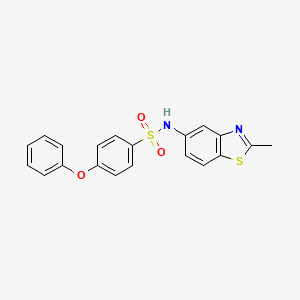
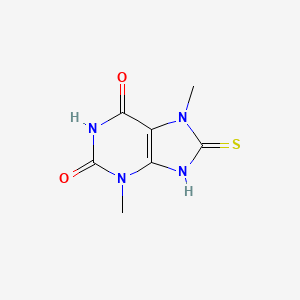
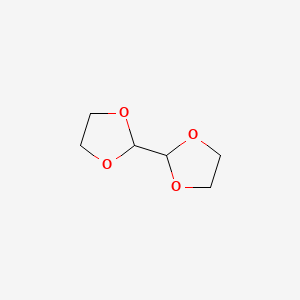
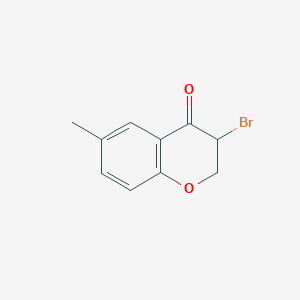
![Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B3055811.png)
